LD-Attec3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LD-Attec3 is a chimeric autophagy-tethering compound designed to target and degrade lipid droplets within cells. Lipid droplets are intracellular organelles that store neutral lipids and their accumulation is associated with various diseases such as obesity, non-alcoholic fatty liver disease, and neurodegenerative disorders . This compound represents a novel approach to selectively degrade these lipid droplets through the autophagy-lysosome pathway .

准备方法

Synthetic Routes and Reaction Conditions: LD-Attec3 is synthesized by connecting lipid droplet-binding molecules to autophagosome-binding molecules via a linker. The synthetic route involves the following steps:

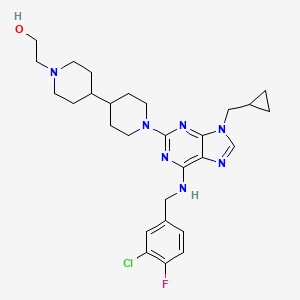

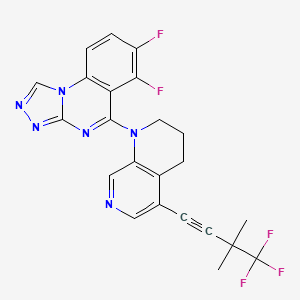

Design of Bifunctional Molecules: The compound is designed by selecting appropriate lipid droplet-binding probes (e.g., Sudan III or Sudan IV) and autophagosome-binding molecules (e.g., LC3-binding molecules like GW or DP).

Linker Attachment: A short-chain linker is used to connect the two functional groups, forming a bifunctional molecule.

Purification and Characterization: The synthesized compound is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity.

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to achieve the desired yield and purity .

化学反应分析

Types of Reactions: LD-Attec3 primarily undergoes binding and degradation reactions within the cellular environment. The key reactions include:

Binding to Lipid Droplets: this compound binds to lipid droplets through its lipid droplet-binding probe.

Binding to Autophagosomes: The compound simultaneously binds to autophagosomes via its autophagosome-binding molecule.

Autophagic Degradation: The bound lipid droplets are then engulfed by autophagosomes and degraded through the autophagy-lysosome pathway.

Common Reagents and Conditions:

Major Products: The major product of the autophagic degradation reaction is the breakdown of lipid droplets into simpler components, which are then recycled within the cell .

科学研究应用

LD-Attec3 has a wide range of scientific research applications, including:

作用机制

LD-Attec3 exerts its effects by hijacking the autophagy-lysosome pathway to selectively degrade lipid droplets. The mechanism involves:

Binding to Lipid Droplets: The lipid droplet-binding probe of this compound binds to the surface of lipid droplets.

Recruitment of Autophagosomes: The autophagosome-binding molecule of this compound binds to LC3, a key protein on the autophagosome membrane.

Formation of Ternary Complex: The binding of this compound to both lipid droplets and autophagosomes forms a ternary complex, facilitating the engulfment of lipid droplets by autophagosomes.

Degradation: The lipid droplets are then degraded within autolysosomes, resulting in the breakdown of lipids into simpler components.

相似化合物的比较

LD-Attec3 is unique in its ability to target and degrade lipid droplets through the autophagy-lysosome pathway. Similar compounds include:

PROTACs (Proteolysis-Targeting Chimeras): These compounds target proteins for degradation via the ubiquitin-proteasome system but are not effective against non-protein biomolecules like lipid droplets.

AUTACs (Autophagy-Targeting Chimeras): These compounds also target proteins for degradation via autophagy but are limited to ubiquitin-dependent pathways.

This compound stands out due to its ability to degrade non-protein biomolecules, expanding the scope of targeted degradation technologies .

属性

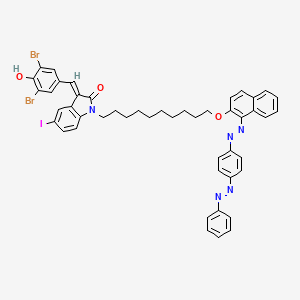

分子式 |

C47H42Br2IN5O3 |

|---|---|

分子量 |

1011.6 g/mol |

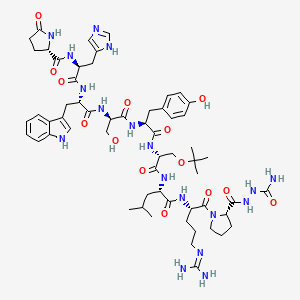

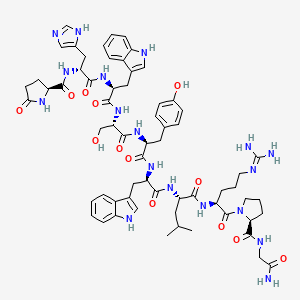

IUPAC 名称 |

(3E)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1-[10-[1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-yl]oxydecyl]indol-2-one |

InChI |

InChI=1S/C47H42Br2IN5O3/c48-41-29-32(30-42(49)46(41)56)28-40-39-31-34(50)19-24-43(39)55(47(40)57)26-12-5-3-1-2-4-6-13-27-58-44-25-18-33-14-10-11-17-38(33)45(44)54-53-37-22-20-36(21-23-37)52-51-35-15-8-7-9-16-35/h7-11,14-25,28-31,56H,1-6,12-13,26-27H2/b40-28+,52-51?,54-53? |

InChI 键 |

JJGHYDCIVCIAEG-VDJQPDHFSA-N |

手性 SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCN5C6=C(C=C(C=C6)I)/C(=C\C7=CC(=C(C(=C7)Br)O)Br)/C5=O |

规范 SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)OCCCCCCCCCCN5C6=C(C=C(C=C6)I)C(=CC7=CC(=C(C(=C7)Br)O)Br)C5=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)

![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)

![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389539.png)